3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14539312

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26N2O5 |

|---|---|

| Molecular Weight | 446.5 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29) |

| Standard InChI Key | ZJKSWCKAUPRSCX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

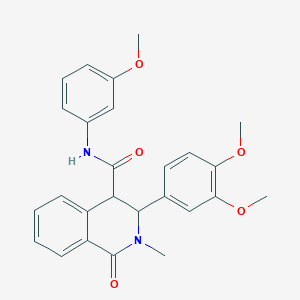

The compound features a 1,2,3,4-tetrahydroisoquinoline core substituted at multiple positions (Figure 1):

-

Position 2: A methyl group enhances steric bulk and influences conformational stability.

-

Position 3: A 3,4-dimethoxyphenyl moiety introduces electron-rich aromaticity, potentially facilitating π-π interactions in biological targets.

-

Position 4: A carboxamide group linked to a 3-methoxyphenylamine side chain provides hydrogen-bonding capacity and solubility modulation .

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₂₇N₂O₅ |

| Molecular Weight | 467.52 g/mol |

| logP | 3.8 ± 0.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 85.2 Ų |

These metrics suggest moderate lipophilicity and blood-brain barrier permeability, aligning with CNS-targeted drug candidates .

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via a Bruckner-inspired pathway (Chart 1), leveraging propenylbenzene intermediates :

-

Propenylanisole Formation: Allylphenol derivatives (e.g., 3,4-dimethoxyallylbenzene) undergo base-catalyzed isomerization to propenylanisoles at 170–175°C .

-

Pseudonitrosite Addition: Reaction with nitrogen trioxide yields nitroso adducts, though yields remain inconsistent at scale .

-

Reductive Cyclization: Catalytic hydrogenation of nitro intermediates followed by phosphorus oxychloride-mediated cyclization generates the tetrahydroisoquinoline core .

-

Carboxamide Coupling: Final step involves activating the carboxylic acid (e.g., via HATU) and coupling with 3-methoxyphenylamine .

Process Challenges

-

Low Pseudonitrosite Yields: Batch-wise addition of NO₃ improves reproducibility but complicates scalability .

-

Racemization: The 3-methyl group’s stereochemical integrity is compromised during cyclization, necessitating chiral resolution .

Comparative Analysis

Structural Analogues

The target compound uniquely combines dual methoxy groups and methyl-carboxamide substitution, potentially optimizing both solubility and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume